![molecular formula C11H19NSi B1362614 N-(Trimethylsilylmethyl)benzylamine CAS No. 53215-95-5](/img/structure/B1362614.png)
N-(Trimethylsilylmethyl)benzylamine
Overview
Description
“N-(Trimethylsilylmethyl)benzylamine” is a chemical compound with the linear formula C6H5CH2NHCH2Si(CH3)3 . It is an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .
Synthesis Analysis
While specific synthesis methods for “N-(Trimethylsilylmethyl)benzylamine” were not found in the search results, it’s known that it may be used in chemical synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.
Molecular Structure Analysis
The molecular formula of “N-(Trimethylsilylmethyl)benzylamine” is C11H19NSi . The InChI string is InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
. The Canonical SMILES string is CSi(C)CNCC1=CC=CC=C1
.
Chemical Reactions Analysis
“N-(Trimethylsilylmethyl)benzylamine” is used as an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . These azomethine ylides can undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields .
Physical And Chemical Properties Analysis
“N-(Trimethylsilylmethyl)benzylamine” is a liquid with a refractive index of n20/D 1.496 (lit.) . It has a boiling point of 89-90 °C/5 mmHg (lit.) and a density of 0.88 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of Chiral Pyrrolidines
N-(Trimethylsilylmethyl)benzylamine: is utilized in the synthesis of chiral pyrrolidines through asymmetric 1,3-dipolar cycloadditions . This process is significant in the large-scale production of chiral pyrrolidines, which are valuable in the creation of various pharmaceuticals due to their chirality.
Formation of Azomethine Ylides
The compound forms azomethine ylides that undergo [3+2] cycloaddition with α,β-unsaturated esters . This reaction is crucial for affording N-benzyl substituted pyrrolidines, which are important intermediates in organic synthesis.
Synthesis of 3-Carboxy-1-azabicyclo[2.2.1]heptane Derivatives
It is used in synthesizing 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives . These derivatives are an important class of physiologically active compounds, which have applications in medicinal chemistry.
Research Use in Organic Chemistry
The chemical is sold for research purposes to explore its potential in various organic synthesis reactions . Its clear colorless to light yellow appearance and specific chemical properties make it suitable for experimentation in organic chemistry labs.
Infrared Spectrum Analysis
N-(Trimethylsilylmethyl)benzylamine: conforms to specific infrared spectrum requirements, which suggests its use in spectroscopic analysis to understand molecular structures and bonding .
Refractive Index Measurement
With a refractive index range of 1.4910 to 1.4940 at 20°C, 589 nm, this compound can be used in the study of light behavior in different media, which is essential in fields like optical engineering .
Proton NMR Conformity
It conforms to structure specifications when analyzed using proton NMR, indicating its use in nuclear magnetic resonance spectroscopy to elucidate molecular structures and dynamics .
Safety and Hazards
“N-(Trimethylsilylmethyl)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, and clothing . It should be handled with suitable protective equipment and used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N-(Trimethylsilylmethyl)benzylamine is a chemical compound that is primarily used as an intermediate in chemical synthesis . The primary targets of this compound are not well-defined due to its role as an intermediate. It is used to produce other compounds, which then interact with their respective targets.
Mode of Action
The mode of action of N-(Trimethylsilylmethyl)benzylamine is not directly related to a biological target. Instead, it is used as an intermediate in the synthesis of other compounds. It is known to be a useful intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .
Result of Action
The result of the action of N-(Trimethylsilylmethyl)benzylamine is the production of other compounds. It is used as an intermediate in the synthesis of cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . The effects of these compounds would depend on their specific structures and properties.
properties
IUPAC Name |
1-phenyl-N-(trimethylsilylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECLUYCAWLJMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326567 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53215-95-5 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Trimethylsilyl)methyl]benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(Trimethylsilylmethyl)benzylamine in organic synthesis based on the provided research?
A1: N-(Trimethylsilylmethyl)benzylamine serves as a precursor to non-stabilized azomethine ylides. These ylides are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds, particularly pyrrolidine derivatives. [, , , , , ]
Q2: How are azomethine ylides generated from N-(Trimethylsilylmethyl)benzylamine?
A2: Azomethine ylides are generated in situ from N-(Trimethylsilylmethyl)benzylamine through condensation with aldehydes. This reaction is often catalyzed by mild acids like trifluoroacetic acid. [, , , , ]
Q3: Can you give an example of a specific reaction where N-(Trimethylsilylmethyl)benzylamine is used to synthesize a valuable heterocycle?
A3: Certainly. In one study, N-(Trimethylsilylmethyl)benzylamine reacted with aromatic aldehydes in the presence of a catalytic amount of trifluoroacetic acid. This reaction generated an azomethine ylide in situ, which then underwent a 1,3-dipolar cycloaddition with the aldehyde. This process efficiently produced N-benzyl-5-aryloxazolidines. []
Q4: The research mentions that electron-deficient alkenes react favorably with azomethine ylides derived from N-(Trimethylsilylmethyl)benzylamine. Why is this the case?
A4: Electron-deficient alkenes are more electrophilic. This increased electrophilicity makes them better dipolarophiles, readily accepting the electron-rich azomethine ylide during the 1,3-dipolar cycloaddition reaction. []
Q5: One study focused on synthesizing 3-boronic ester substituted pyrrolidine derivatives. Why are these derivatives of particular interest to researchers?
A5: 3-Boronic ester substituted pyrrolidines are valuable because the boronic ester functionality is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups like alcohols, amines, aldehydes, and carboxylic acids, expanding the possibilities for further derivatization and applications. []
Q6: Are there any limitations or challenges associated with using N-(Trimethylsilylmethyl)benzylamine in synthesis?
A6: While a versatile reagent, the reactivity of the generated azomethine ylide can sometimes lead to side reactions. For example, in the reaction with 4-hydroxybenzaldehyde, a double addition of the ylide was observed, leading to a bis-adduct. [] Careful optimization of reaction conditions is often necessary to control chemoselectivity.
Q7: What types of analytical techniques are typically used to characterize the products formed in these reactions?
A7: Common techniques include nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, to determine the structure of the products. Additionally, mass spectrometry (MS), particularly ESI-MS, is used to confirm the molecular weight and provide further structural information. [, ]
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